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molecular formula C9H10ClNO4S B179872 Benzoic acid, 3-(aminosulfonyl)-4-chloro-, ethyl ester CAS No. 1211-77-4

Benzoic acid, 3-(aminosulfonyl)-4-chloro-, ethyl ester

Cat. No. B179872
M. Wt: 263.7 g/mol
InChI Key: KTUHQENNAFLKDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08975439B2

Procedure details

To a suspension of 4-chloro-3-sulfamoyl-benzoic acid (50 g, 212 mmol) in 500 mL ethanol is bubbled HCl gas for 10 minutes. The resulting suspension is then heated at reflux for 16 h, cooled and concentrated in vacuo. The resulting residue is recrystallized from isopronanol to yield 55.9 g (99%) of the title compound as an off-white solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[S:11](=[O:14])(=[O:13])[NH2:12].[CH2:15](O)[CH3:16]>>[CH2:15]([O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([Cl:1])=[C:3]([S:11](=[O:13])(=[O:14])[NH2:12])[CH:4]=1)[CH3:16]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)O)C=C1)S(N)(=O)=O
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is bubbled HCl gas for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension is then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue is recrystallized from isopronanol

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC(=C(C=C1)Cl)S(N)(=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 55.9 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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